molecular formula C13H27NO6Si B13444597 N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide

N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide

Cat. No.: B13444597
M. Wt: 321.44 g/mol
InChI Key: GMINWDHWQXKCRD-SYLRKERUSA-N
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Description

“N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide” is a complex organic compound characterized by multiple hydroxyl groups and a trimethylsilyl ether

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide” typically involves multiple steps, including the protection of hydroxyl groups, formation of the tetrahydropyran ring, and introduction of the trimethylsilyl ether. Common reagents used in these reactions include silylating agents, acylating agents, and various catalysts.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of the trimethylsilyl group with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., PCC, DMP), reducing agents (e.g., NaBH4, LiAlH4), and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with biological molecules. This could involve binding to enzymes, altering metabolic pathways, or modulating cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other silyl-protected carbohydrates and acetamide derivatives. These compounds share structural features such as hydroxyl groups and silyl ethers.

Uniqueness

The uniqueness of “N-((2R,3R,4R,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-2-(2-(trimethylsilyl)ethoxy)tetrahydro-2H-pyran-3-yl)acetamide” lies in its specific combination of functional groups and stereochemistry, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C13H27NO6Si

Molecular Weight

321.44 g/mol

IUPAC Name

N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(2-trimethylsilylethoxy)oxan-3-yl]acetamide

InChI

InChI=1S/C13H27NO6Si/c1-8(16)14-10-12(18)11(17)9(7-15)20-13(10)19-5-6-21(2,3)4/h9-13,15,17-18H,5-7H2,1-4H3,(H,14,16)/t9-,10-,11-,12-,13-/m1/s1

InChI Key

GMINWDHWQXKCRD-SYLRKERUSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC[Si](C)(C)C)CO)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC[Si](C)(C)C)CO)O)O

Origin of Product

United States

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